molecular formula C16H16N5O2+ B12695189 4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine CAS No. 29365-98-8

4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine

Cat. No.: B12695189
CAS No.: 29365-98-8
M. Wt: 310.33 g/mol
InChI Key: OYLRTZFYBZAFLG-UHFFFAOYSA-N
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Description

4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine is a complex organic compound belonging to the benzotriazine family. This compound is characterized by its unique structure, which includes a hydroxy(oxido)amino group attached to an anilino moiety, and a propyl group attached to the benzotriazine ring. The compound’s structure imparts it with unique chemical and physical properties, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-aminophenol with 4-amino benzaldehyde in ethanol, followed by a series of reactions including reflux with acetic acid, and further reactions with HCl, NaNO2, and NaN3 . The final step involves the reaction with aromatic nitriles in isopropanol and ZnBr2 to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy(oxido)amino group can yield nitroso derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and proteins, leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

29365-98-8

Molecular Formula

C16H16N5O2+

Molecular Weight

310.33 g/mol

IUPAC Name

N-(2-nitrophenyl)-2-propyl-1,2,3-benzotriazin-2-ium-4-amine

InChI

InChI=1S/C16H16N5O2/c1-2-11-20-18-13-8-4-3-7-12(13)16(19-20)17-14-9-5-6-10-15(14)21(22)23/h3-10H,2,11H2,1H3,(H,17,18,19)/q+1

InChI Key

OYLRTZFYBZAFLG-UHFFFAOYSA-N

Canonical SMILES

CCC[N+]1=NC2=CC=CC=C2C(=N1)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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